molecular formula C13H19ClO3S B13523404 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

Cat. No.: B13523404
M. Wt: 290.81 g/mol
InChI Key: IVRZGSHCMWMRHF-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)pentane-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)pentane-1-ol+SOCl22-((Benzyloxy)methyl)pentane-1-sulfonyl chloride+HCl+SO2\text{2-((Benzyloxy)methyl)pentane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-((Benzyloxy)methyl)pentane-1-ol+SOCl2​→2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of thionyl chloride is common due to its efficiency in converting alcohols to sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on other molecules, thereby modifying their chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Another sulfonyl chloride derivative, but with a benzene ring instead of a benzyloxy group.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a benzyloxy group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group and is widely used in organic synthesis.

Uniqueness

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a pentane chain.

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

2-(phenylmethoxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c1-2-6-13(11-18(14,15)16)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

IVRZGSHCMWMRHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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